2,3,4-Trimethoxybenzoic acid

Description

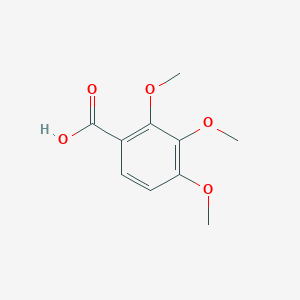

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNQSWJZTWOTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205912 | |

| Record name | 2,3,4-Trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-11-5 | |

| Record name | 2,3,4-Trimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,4-Trimethoxybenzoic acid chemical properties and structure

An In-depth Technical Guide to 2,3,4-Trimethoxybenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound (CAS No. 573-11-5). This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals.[1]

This compound is a benzoic acid derivative characterized by the presence of three methoxy (B1213986) groups at positions 2, 3, and 4 of the benzene (B151609) ring.

References

An In-depth Technical Guide to the Synthesis of 2,3,4-Trimethoxybenzoic Acid from Pyrogallol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,4-trimethoxybenzoic acid, a valuable intermediate in the pharmaceutical industry, starting from the readily available precursor, pyrogallol (B1678534). This document outlines two primary synthetic pathways, presenting detailed experimental protocols, quantitative data, and logical workflows to assist researchers in the replication and optimization of these procedures.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its controlled and efficient production is of significant interest. Pyrogallol, a simple benzenetriol, serves as a cost-effective and logical starting material. This guide explores the chemical transformations required to convert pyrogallol to the target molecule, focusing on two prominent routes: a four-step process involving bromination and cyanation, and a three-step route proceeding through a benzaldehyde (B42025) intermediate.

Synthetic Pathways

Two principal routes for the synthesis of this compound from pyrogallol have been identified and are detailed below.

Route 1: Methylation, Bromination, Cyanation, and Hydrolysis

This pathway involves the initial methylation of pyrogallol to form 1,2,3-trimethoxybenzene (B147658), which then undergoes bromination, cyanation, and finally hydrolysis to yield the desired carboxylic acid.

Logical Workflow for Route 1

Caption: Synthesis of this compound via bromination and cyanation.

While this route has been reported with high yields in some steps, detailed experimental protocols for the bromination and cyanation of 1,2,3-trimethoxybenzene are not as readily available in the surveyed literature. However, the reported yields for each step are summarized in the table below.

| Step | Reaction | Reagents | Yield (%) |

| 1 | Etherification | Pyrogallic acid, Dimethyl carbonate, Ionic liquid catalyst | 92 |

| 2 | Bromination | 1,2,3-Trimethoxybenzene, N-Bromosuccinimide (NBS) | 92.2 |

| 3 | Cyanation | 2,3,4-Trimethoxy bromobenzene, Cuprous cyanide, DMF | 69.5 |

| 4 | Hydrolysis | 2,3,4-Trimethoxy cyanobenzene, NaOH, HCl | 80 |

| Overall | 47.2 |

Table 1: Reported Yields for Route 1. [1]

A patent describes the hydrolysis of 2,3,4-trimethoxy cyanobenzene in a NaOH aqueous solution at 90-100 °C for 24 hours, followed by acidification with 10% hydrochloric acid to a pH of 2-3 to precipitate the product.[2]

Route 2: Methylation, Formylation, and Oxidation

This pathway is a well-documented and robust method for the synthesis of this compound. It involves the methylation of pyrogallol, followed by a Vilsmeier-Haack formylation to produce 2,3,4-trimethoxybenzaldehyde, which is then oxidized to the final product.

Experimental Workflow for Route 2

References

Spectroscopic Profile of 2,3,4-Trimethoxybenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-trimethoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.5-7.8 | Doublet | 1H | Ar-H |

| ~6.8-7.1 | Doublet | 1H | Ar-H |

| ~3.9-4.1 | Singlet | 3H | -OCH3 |

| ~3.8-4.0 | Singlet | 3H | -OCH3 |

| ~3.7-3.9 | Singlet | 3H | -OCH3 |

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | -COOH |

| ~150-160 | Ar-C-O |

| ~140-150 | Ar-C-O |

| ~120-130 | Ar-C |

| ~110-120 | Ar-C |

| ~105-115 | Ar-C |

| ~55-65 | -OCH3 |

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~2950 | Medium-Strong | C-H stretch (aromatic & aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1280 | Strong | C-O stretch (Aromatic ether) |

| ~1100 | Strong | C-O stretch (Carboxylic acid) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 212 | High | [M]+ (Molecular Ion) |

| 197 | High | [M-CH3]+ |

| 169 | Medium | [M-CH3-CO]+ |

| 154 | Medium | [M-CH3-CO-CH3]+ |

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the final solution height is around 4-5 cm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the 1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For 13C NMR, a higher sample concentration (30-50 mg) and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the different types of protons.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm-1).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]+) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

An In-depth Technical Guide to 2,3,4-Trimethoxybenzoic Acid (CAS Number: 573-11-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxybenzoic acid (2,3,4-TMBA) is a polysubstituted aromatic carboxylic acid that serves as a key building block in organic synthesis. Its structural features, including the carboxylic acid moiety and the three methoxy (B1213986) groups on the phenyl ring, make it a versatile intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, purification, analytical methods, and known biological potential of 2,3,4-TMBA to support its application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of 2,3,4-TMBA is essential for its handling, characterization, and application in experimental settings.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 573-11-5 | [3] |

| Molecular Formula | C₁₀H₁₂O₅ | [3] |

| Molecular Weight | 212.20 g/mol | [3] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 99-102 °C | [4] |

| Purity | ≥98% | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Data available, specific peak assignments require further analysis. | [5] |

| ¹³C NMR | Data available, specific peak assignments require further analysis. | [5] |

| FT-IR | Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic), and C-O (ethers) stretches are expected. | [5] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns can be observed. | [5] |

Synthesis and Purification

Several synthetic routes to this compound have been established, with the oxidation of the corresponding aldehyde being a common laboratory-scale method.

Synthesis via Oxidation of 2,3,4-Trimethoxybenzaldehyde (B140358)

A prevalent method for the synthesis of this compound involves the oxidation of 2,3,4-trimethoxybenzaldehyde.

Experimental Protocol: Oxidation of 2,3,4-Trimethoxybenzaldehyde [1]

-

Materials: 2,3,4-trimethoxybenzaldehyde, potassium permanganate (B83412) (KMnO₄), sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), acetone (B3395972), water.

-

Procedure:

-

Dissolve 2,3,4-trimethoxybenzaldehyde in acetone or a mixture of t-butanol and water containing sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water to the cooled aldehyde solution with vigorous stirring.

-

Continue stirring until the purple color of the permanganate disappears, indicating its consumption.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Synthesis from Pyrogallic Acid

An alternative route involves a multi-step synthesis starting from pyrogallic acid, proceeding through etherification, bromination, cyanogenation, and finally hydrolysis to yield this compound.[6][7]

Purification by Recrystallization

Recrystallization is a standard method for the purification of crude this compound.

Experimental Protocol: Recrystallization [8][9][10]

-

Materials: Crude this compound, ethanol (B145695), water.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

While the solution is hot, add hot water dropwise until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered.

-

Allow the clear solution to cool slowly to room temperature to form crystals.

-

Once crystal formation is complete, place the flask in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

-

Dry the crystals in a vacuum oven.

-

Analytical Methods

Accurate and precise quantification of this compound is essential for quality control and research purposes. High-performance liquid chromatography (HPLC) is a suitable technique for this.

Experimental Protocol: HPLC Analysis (Adapted from methods for similar compounds)[11][12]

-

Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Reagents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Phosphoric acid or Formic acid.

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified to pH 2.5-3.0). A typical starting point is a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh an appropriate amount of the this compound sample.

-

Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Biological Activity and Potential Applications

While this compound itself has limited reported biological activity, it serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[13] Its structural isomers and derivatives, however, have shown interesting biological properties, suggesting potential areas of investigation for 2,3,4-TMBA.

Role as a Pharmaceutical Intermediate

2,3,4-TMBA is utilized in the early stages of drug synthesis, particularly for compounds targeting inflammation and pain.[13] Its structure allows for targeted modifications to enhance the bioavailability and reduce the side effects of the final drug product.[13]

Potential as an Efflux Pump Inhibitor

Derivatives of trimethoxybenzoic acid have been investigated as efflux pump inhibitors in bacteria.[14][15] Efflux pumps are a significant mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics. This suggests that derivatives of 2,3,4-TMBA could be explored for similar activities.

Anti-inflammatory and Anticancer Potential

The structurally related 2,3,4-trihydroxybenzoic acid has demonstrated anticancer properties by inhibiting cancer cell growth through the induction of CDK inhibitors p21 and p27.[16][17] While the methoxy-substituted analog's activity in this area is not well-defined, this provides a rationale for investigating the anti-proliferative effects of 2,3,4-TMBA. Additionally, other trimethoxybenzoic acid isomers have shown anti-inflammatory activities, suggesting another potential therapeutic avenue for 2,3,4-TMBA and its derivatives.[4][18]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its use in a laboratory setting. While direct biological data on 2,3,4-TMBA is limited, the activities of its structural analogs and derivatives highlight promising areas for future research, particularly in the development of novel anti-inflammatory and antimicrobial agents. This technical guide serves as a resource for researchers and drug development professionals to facilitate the effective utilization of this compound in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H12O5 | CID 11308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound(573-11-5) 1H NMR spectrum [chemicalbook.com]

- 6. CN101792387B - Preparation method of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]

- 17. antiox.org [antiox.org]

- 18. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Occurrence of Trimethoxybenzoic Acid Isomers

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of trimethoxybenzoic acid isomers. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document consolidates available data on their natural sources, presents detailed experimental protocols for their study, and visualizes key biological and experimental pathways to serve as a valuable resource for research and development.

Introduction to Trimethoxybenzoic Acids

Trimethoxybenzoic acids are a class of organic compounds characterized by a benzoic acid core substituted with three methoxy (B1213986) groups. The specific arrangement of these methoxy groups on the benzene (B151609) ring gives rise to several isomers, each with distinct physicochemical properties and biological activities. While numerous isomers are possible, only a select few have been identified in natural sources. The most prominent among these are 3,4,5-trimethoxybenzoic acid and 2,4,5-trimethoxybenzoic acid. Other isomers, such as 2,3,4-trimethoxybenzoic acid, are primarily known as synthetic intermediates in the pharmaceutical and chemical industries.[1][2][3]

Naturally Occurring Isomers

3,4,5-Trimethoxybenzoic Acid (Eudesmic Acid)

3,4,5-Trimethoxybenzoic acid, also known as Eudesmic acid, is an O-methylated derivative of gallic acid.[4] Its presence has been confirmed in a variety of plant species and is often associated with their essential oils or extracts. It is recognized for its potential antioxidant and anti-inflammatory properties.[5]

Table 1: Natural Sources of 3,4,5-Trimethoxybenzoic Acid

| Plant/Organism Species | Family | Plant Part(s) | Reported Concentration |

|---|---|---|---|

| Eucalyptus spp. | Myrtaceae | Leaves | Qualitatively Identified[4] |

| Begonia nantoensis | Begoniaceae | Not Specified | Qualitatively Identified[6] |

| Euphorbia lunulata | Euphorbiaceae | Not Specified | Qualitatively Identified[6] |

| Olea europaea (Olive) | Oleaceae | Fruit | Detected, but not quantified |

The biosynthesis of 3,4,5-trimethoxybenzoic acid is intrinsically linked to the shikimate pathway, a fundamental metabolic route in plants and microorganisms for the production of aromatic amino acids and other key metabolites.[7][8] The direct precursor is gallic acid, which is formed from 3-dehydroshikimic acid, an intermediate of the shikimate pathway.[9][10] Gallic acid then undergoes a series of three O-methylation steps, catalyzed by O-methyltransferases, to yield 3,4,5-trimethoxybenzoic acid.

2,4,5-Trimethoxybenzoic Acid (Asaronic Acid)

2,4,5-Trimethoxybenzoic acid, or asaronic acid, is another isomer found in nature, though its reported sources are less common than those of its 3,4,5- counterpart. It has gained attention for its significant anti-inflammatory effects, particularly its ability to inhibit key signaling pathways.[11]

Table 2: Natural Sources of 2,4,5-Trimethoxybenzoic Acid

| Plant/Organism Species | Family | Plant Part(s) | Reported Concentration |

|---|---|---|---|

| Alpinia flabellata | Zingiberaceae | Not Specified | Qualitatively Identified |

| Purple Perilla (Perilla frutescens) | Lamiaceae | Not Specified | Qualitatively Identified |

Recent studies have shown that 2,4,5-trimethoxybenzoic acid can modulate inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] This pathway is a central regulator of immune and inflammatory responses. Lipopolysaccharide (LPS), a component of bacterial cell walls, typically activates this pathway through Toll-like receptor 4 (TLR4), leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 2,4,5-Trimethoxybenzoic acid has been shown to interfere with this activation step.

Experimental Protocols

Accurate identification and quantification of trimethoxybenzoic acid isomers from complex natural matrices require robust analytical methods. Furthermore, chemical synthesis provides a means to obtain pure standards for analytical purposes and to produce derivatives for drug development.

Protocol 1: General Workflow for Extraction and Analysis

This diagram outlines a typical workflow for the extraction and analysis of trimethoxybenzoic acids from a plant matrix.

Protocol 2: Quantitative Analysis by RP-HPLC

This protocol is adapted from a validated method for the quantification of 2,4,5-trimethoxybenzoic acid and is suitable for other isomers with minor modifications.[5]

-

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or DAD detector.

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

HPLC grade acetonitrile (B52724) and ultrapure water.

-

Analytical grade trifluoroacetic acid (TFA) or phosphoric acid.[12]

-

Reference standard of the target trimethoxybenzoic acid isomer (purity ≥99%).

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% TFA in ultrapure water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Elution: Gradient elution (specific gradient to be optimized based on isomer and matrix, e.g., starting at 70:30 A:B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.[13]

-

Detection Wavelength: ~254 nm or a wavelength of maximum absorbance for the specific isomer.[13]

-

Injection Volume: 10-20 µL.

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard (e.g., 1000 µg/mL) in the mobile phase. Perform serial dilutions to create a set of working standards (e.g., 1 - 200 µg/mL) to generate a calibration curve.

-

Sample Preparation: Prepare the plant extract as described in Protocol 1. The final reconstituted sample should be dissolved in the mobile phase to a concentration expected to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions to establish the calibration curve (peak area vs. concentration). Inject the prepared samples.

-

Quantification: Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration in the sample using the linear regression equation from the calibration curve.

-

Protocol 3: Synthesis of 3,4,5-Trimethoxybenzoic Acid

This protocol describes a common laboratory synthesis of 3,4,5-trimethoxybenzoic acid from gallic acid.[4]

-

Materials:

-

Gallic acid

-

Dimethyl sulfate (B86663) (DMS) - Caution: Highly toxic and carcinogenic.

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Appropriate organic solvents (e.g., diethyl ether)

-

Reaction flask, condenser, dropping funnel, and standard laboratory glassware.

-

-

Procedure:

-

Dissolution: In a reaction flask equipped with a stirrer and condenser, dissolve gallic acid in an aqueous solution of sodium hydroxide. The alkali solution should be in molar excess to deprotonate all hydroxyl groups and the carboxylic acid.

-

Methylation: Cool the reaction mixture in an ice bath. Add dimethyl sulfate dropwise via a dropping funnel while stirring vigorously. Maintain the temperature and alkaline pH (by adding more NaOH solution if necessary) throughout the addition. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., reflux) to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture. If any unreacted DMS remains, it can be decomposed by carefully adding more NaOH solution and heating.

-

Acidification: Acidify the cool aqueous solution with concentrated HCl until the pH is strongly acidic (pH ~2). This will precipitate the 3,4,5-trimethoxybenzoic acid.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,4,5-trimethoxybenzoic acid. Dry the final product under vacuum.

-

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H12O5 | CID 11308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101792387B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. Eudesmic acid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gallic Acid Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phcogres.com [phcogres.com]

2,3,4-Trimethoxybenzoic Acid: A Core Building Block for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxybenzoic acid (2,3,4-TMBA) is a polysubstituted aromatic carboxylic acid that has emerged as a valuable and versatile building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring three electron-donating methoxy (B1213986) groups and a reactive carboxylic acid handle, makes it a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key synthetic applications of 2,3,4-TMBA, complete with detailed experimental protocols and quantitative data to serve as a practical resource for professionals in the field.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 2,3,4-TMBA is fundamental for its characterization and use in synthesis. The compound typically appears as a white to off-white or beige solid powder.[1][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 573-11-5 | [1] |

| Molecular Formula | C₁₀H₁₂O₅ | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| Melting Point | 99-102 °C | [7] |

| Boiling Point | 110-115 °C (at 0.04 torr) | [6] |

| pKa | 4.24 | [6] |

| Appearance | White to off-white/beige solid | [1][6] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Spectra available, specific shifts depend on solvent. | [1] |

| ¹³C NMR | Data available in spectral databases. | [1] |

| FT-IR (KBr, cm⁻¹) | Spectra available, characteristic peaks for O-H (acid), C=O (acid), C-O (ether), and aromatic C=C stretches. | [6] |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) at m/z 212. | [2] |

Synthesis of this compound

2,3,4-TMBA can be synthesized through several routes, most commonly via the oxidation of the corresponding aldehyde or through a multi-step process starting from pyrogallol.

Synthesis Route 1: Oxidation of 2,3,4-Trimethoxybenzaldehyde (B140358)

A prevalent and efficient method for preparing 2,3,4-TMBA is the oxidation of 2,3,4-trimethoxybenzaldehyde. Potassium permanganate (B83412) (KMnO₄) is a common and effective oxidizing agent for this transformation.[1]

-

Materials: 2,3,4-Trimethoxybenzaldehyde, potassium permanganate (KMnO₄), sodium hydroxide (B78521) (NaOH), acetone, water, sodium bisulfite, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 2,3,4-Trimethoxybenzaldehyde in a suitable amount of acetone in a reaction flask.

-

Prepare an aqueous solution of sodium hydroxide and add it to the aldehyde solution.

-

Cool the mixture in an ice bath with vigorous stirring.

-

Slowly add a solution of potassium permanganate in water dropwise to the cooled aldehyde solution. Maintain stirring and temperature control. The purple color of the permanganate will dissipate as the reaction proceeds, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once complete, quench the reaction by adding a saturated solution of sodium bisulfite until the brown MnO₂ is dissolved.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 with concentrated HCl.

-

The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.

-

Synthesis Route 2: Multi-step Synthesis from Pyrogallol

An alternative route involves a four-step sequence starting from pyrogallol, which includes etherification, bromination, cyanation, and finally hydrolysis.[8][9]

-

Materials: 2,3,4-trimethoxybenzonitrile, sodium hydroxide (NaOH), water, 1,2-dichloroethane (B1671644), 10% hydrochloric acid (HCl).

-

Procedure:

-

Add 2,3,4-trimethoxybenzonitrile to an aqueous solution of NaOH (molar ratio of NaOH to nitrile should be 2.5-3:1).

-

Heat the mixture at 90-100 °C and maintain the reaction for 24 hours.

-

After the reaction, cool the mixture to room temperature and perform suction filtration.

-

Extract the filtrate 2-3 times with 1,2-dichloroethane to remove any unreacted starting material or non-acidic byproducts.

-

Adjust the pH of the aqueous layer to 2-3 with 10% hydrochloric acid to precipitate the product.

-

Collect the solid by suction filtration and dry to obtain the white product, this compound.

-

Table 3: Reported Yields for the Synthesis of 2,3,4-TMBA from Pyrogallol [8]

| Reaction Step | Product | Yield (%) |

| Etherification | 1,2,3-Trimethoxybenzene | 92.0 |

| Bromination | 2,3,4-Trimethoxy bromobenzene | 92.2 |

| Cyanation | 2,3,4-Trimethoxy cyanobenzene | 69.5 |

| Hydrolysis | This compound (TMBA) | 80.0 |

| Overall Yield | TMBA from Pyrogallol | 47.2 |

Core Synthetic Applications

The carboxylic acid group of 2,3,4-TMBA is a versatile functional group that can be readily converted into a variety of other functionalities, most notably acyl chlorides, esters, and amides. These derivatives are crucial intermediates in the synthesis of more complex target molecules.

Formation of 2,3,4-Trimethoxybenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a pivotal first step for many subsequent transformations, such as amide and ester formation. Thionyl chloride (SOCl₂) is a common reagent for this purpose.[10][11]

-

Materials: this compound, thionyl chloride (SOCl₂), dry toluene (B28343) (optional, as solvent), N,N-dimethylformamide (DMF, catalytic).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), suspend or dissolve this compound in an excess of thionyl chloride or in a dry inert solvent like toluene.

-

Add a catalytic amount of DMF (1-2 drops) to the mixture.

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.

-

After cooling to room temperature, remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.

-

The resulting crude 2,3,4-trimethoxybenzoyl chloride, often an oil or low-melting solid, can be used in the next step without further purification.

-

Amide Synthesis (Amidation)

Amide bonds are fundamental in pharmaceuticals. 2,3,4-TMBA can be coupled with various amines to form a wide array of amide derivatives. This can be achieved via the acyl chloride intermediate or by using modern coupling reagents. A notable example is its use in the synthesis of Trimetazidine (B612337), an anti-anginal agent, which involves a reductive amination reaction between 2,3,4-trimethoxybenzaldehyde and piperazine (B1678402).[2][3][12]

-

Materials: 2,3,4-Trimethoxybenzaldehyde (180 g), piperazine (790 g), formic acid (679 g), ethanol (B145695) (800 mL), 40% sodium hydroxide solution, 8N hydrochloric acid, xylene, anhydrous magnesium sulfate.

-

Procedure:

-

In a suitable reactor, combine 2,3,4-trimethoxybenzaldehyde, piperazine, and ethanol.

-

Heat the reaction system to 78 ± 3 °C.

-

Add formic acid to the reaction system, then increase the temperature to 90 °C and maintain for 4 hours.

-

Remove ethanol under reduced pressure.

-

Add 800 mL of 40% sodium hydroxide solution and heat to 100 °C for 1.2 hours, adjusting the pH to 12.

-

After cooling, acidify the mixture to pH 1.5 with 8N hydrochloric acid at 10-15 °C.

-

Wash the aqueous layer three times with 200 mL portions of ethylene (B1197577) dichloride.

-

Re-basify the aqueous phase to pH 11 with 40% sodium hydroxide.

-

Extract the product three times with 100 mL portions of xylene.

-

Dry the combined organic extracts with anhydrous magnesium sulfate, filter, and remove the solvent by vacuum rotary evaporation to yield trimetazidine.

-

Ester Synthesis (Esterification)

Esters of 2,3,4-TMBA are also valuable intermediates. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a direct method for their preparation.[13][14][15]

-

Materials: this compound, methanol (B129727), concentrated sulfuric acid (H₂SO₄), diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride (brine) solution, anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a 15 mL methanol solution).

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into a separatory funnel containing water.

-

Extract the product with diethyl ether (or another suitable organic solvent).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 2,3,4-trimethoxybenzoate.

-

Role in Drug Discovery and Development

While direct involvement of this compound in specific signaling pathways is not extensively documented, its structural isomers and derivatives have shown interesting biological activities. For instance, derivatives of the isomeric 3,4,5-trimethoxybenzoic acid have been investigated as potential bacterial efflux pump inhibitors, a mechanism to overcome antibiotic resistance.[7][16] This suggests that the trimethoxybenzoyl scaffold is a "privileged structure" in medicinal chemistry.

The workflow for utilizing 2,3,4-TMBA in a drug discovery program typically involves its use as a starting scaffold to generate a library of diverse derivatives (e.g., amides and esters) which are then screened for biological activity against a specific target.

This workflow illustrates how 2,3,4-TMBA serves as a foundational element in the early stages of drug development, allowing for systematic structural modifications to optimize biological activity, selectivity, and pharmacokinetic properties.[4]

Conclusion

This compound is a chemical intermediate of significant strategic importance.[4] Its well-defined structure and the reactivity of its carboxylic acid group provide a reliable and versatile platform for the synthesis of a wide array of complex organic molecules. Its established use in the preparation of pharmaceuticals like Trimetazidine highlights its value to the drug development industry. This guide has provided the core physicochemical data, detailed synthetic protocols, and an overview of the key applications of 2,3,4-TMBA, positioning it as an indispensable tool for researchers and scientists in the field of organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN101792387B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. CN102850296B - Preparation method of trimetazidine - Google Patents [patents.google.com]

- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. personal.tcu.edu [personal.tcu.edu]

- 16. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of trimethoxybenzoic acid isomers

An In-depth Technical Guide on the Physicochemical Properties of Trimethoxybenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physicochemical properties of various trimethoxybenzoic acid isomers. The positioning of the three methoxy (B1213986) groups on the benzoic acid core significantly influences these properties, which in turn affects their biological activity and potential as drug candidates. This document serves as a valuable resource by presenting a side-by-side comparison of their properties, along with detailed experimental protocols and visualizations of relevant biological pathways and experimental workflows.

Comparative Physicochemical Properties

The arrangement of methoxy groups on the benzene (B151609) ring significantly impacts the physicochemical characteristics of trimethoxybenzoic acid isomers, thereby influencing their solubility, absorption, and overall biological effectiveness.[1] A summary of key physicochemical data is presented below for easy comparison.

| Property | 2,3,4-Isomer | 2,3,5-Isomer | 2,4,5-Isomer | 2,4,6-Isomer | 3,4,5-Isomer |

| Molecular Formula | C₁₀H₁₂O₅[2] | C₁₀H₁₂O₅[3] | C₁₀H₁₂O₅[1][4] | C₁₀H₁₂O₅[1] | C₁₀H₁₂O₅[1] |

| Molecular Weight ( g/mol ) | 212.20[2][5] | 212.199[3] | 212.20[1][4] | 212.20[1] | 212.20[1][6] |

| Melting Point (°C) | 99-102[1][7] | - | 143-145[1][4][8][9] | 158 (dec.)[1][10] | 168-171[1][11] |

| Boiling Point (°C) | 110-115 (at 0.04 torr)[5] | 356.3±37.0 (at 760 mmHg)[3] | 300[4][8][12] | 350.6±37.0[1][10] | 225-227 (at 10 mmHg)[1][11] |

| pKa | 4.24[5] | - | 4.24 (Predicted)[1][4][13] | - | ~4.23[1] |

| logP | 1.7[14] | - | 1.48[13] | 0.6[15] | 1.4[6] |

| Water Solubility | Very soluble[5] | - | Soluble to sparingly soluble[1][4][12][16] | - | Slightly soluble[1][17][18] |

| Appearance | White to off-white powder[2], Beige solid[5] | - | White to off-white crystalline powder[1][4][12][13] | Powder to crystal[1] | White to beige fine crystalline powder[1][6][17] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following are standard protocols for the properties listed above.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the widely used shake-flask method for determining the aqueous solubility of a compound.[13]

Methodology:

-

Preparation: Add an excess amount of the trimethoxybenzoic acid isomer to a known volume of purified water in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.[13]

-

Phase Separation: Cease agitation and allow any undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any particulate matter.[13]

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved isomer using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.[13]

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[19]

Methodology:

-

Sample Preparation: Finely crush the solid sample of the trimethoxybenzoic acid isomer and load 2-3 mm into a capillary tube.[19]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus, ensuring the apparatus is at least 20 °C below the expected melting point.[19]

-

Rapid Determination (Approximate): Heat the sample at a rate of 5-10 °C per minute to get an approximate melting point.[19]

-

Accurate Determination: Allow the apparatus to cool. Insert a fresh sample and heat until the temperature is about 20 °C below the approximate melting point. Then, reduce the heating rate to approximately 2 °C per minute.[19]

-

Melting Range: Record the temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears. This range represents the melting point.[19]

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined using UV spectrophotometry by measuring absorbance changes at different pH values.[20]

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers with a range of pH values (e.g., pH 1.0 to 13.0).[20]

-

Sample Preparation: Prepare solutions of the trimethoxybenzoic acid isomer in each buffer.

-

Spectrophotometric Analysis: Measure the UV absorbance of each solution across a range of wavelengths to identify the wavelength of maximum absorbance for both the ionized and unionized forms of the compound.[21]

-

Data Analysis: Plot absorbance versus pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal, which corresponds to the inflection point of the titration curve.[21]

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method followed by HPLC analysis.[20][22]

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer like PBS at pH 7.4). Pre-saturate the n-octanol with the aqueous phase and vice versa.[20]

-

Partitioning: Dissolve a known amount of the trimethoxybenzoic acid isomer in one of the phases. Mix the two phases in a sealed container and shake for a set period to allow for partitioning.[20]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a validated HPLC method.[20]

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[22]

Signaling Pathways and Experimental Workflows

Certain trimethoxybenzoic acid isomers have been shown to modulate key cellular signaling pathways involved in inflammation.

Inhibition of Inflammatory Signaling by 2,4,5-Trimethoxybenzoic Acid

2,4,5-Trimethoxybenzoic acid has demonstrated anti-inflammatory properties by inhibiting the activation of the NF-κB and STAT signaling pathways.[1] It has been shown to inhibit M1 macrophage phenotype-mediated inflammation.[13] Specifically, it can inhibit the secretion of pro-inflammatory cytokines like IL-6 and MCP-1.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,3,4-Trimethoxybenzoic acid(573-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 573-11-5 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 2,4,5-三甲氧基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2,4,6-Trimethoxybenzoic acid CAS#: 570-02-5 [m.chemicalbook.com]

- 11. 3,4,5-Trimethoxy benzoic acid | 118-41-2 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound | C10H12O5 | CID 11308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,4,6-Trimethoxybenzoic acid | C10H12O5 | CID 68441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2,4,5-trimethoxybenzoic acid, 490-64-2 [thegoodscentscompany.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. bdmaee.net [bdmaee.net]

- 19. community.wvu.edu [community.wvu.edu]

- 20. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. asianpubs.org [asianpubs.org]

- 22. agilent.com [agilent.com]

Solubility Profile of 2,3,4-Trimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3,4-Trimethoxybenzoic acid in various solvents. A thorough understanding of the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical formulation, and analytical method development. This document compiles available quantitative solubility data, details a standard experimental protocol for solubility determination, and presents a visual representation of the experimental workflow. While comprehensive quantitative data across a wide range of solvents is anticipated in a forthcoming publication, this guide presents the currently available information to support immediate research and development needs.

Introduction

This compound (CAS No: 573-11-5) is a substituted benzoic acid derivative with the molecular formula C₁₀H₁₂O₅. Its structure, featuring a carboxylic acid group and three methoxy (B1213986) groups on the benzene (B151609) ring, imparts a unique combination of polar and non-polar characteristics that govern its solubility in different media. The presence of the carboxylic acid group suggests pH-dependent solubility in aqueous solutions, while the methoxy groups can influence its solubility in organic solvents. Accurate solubility data is a prerequisite for efficient process development, formulation design, and ensuring accurate results in biological assays.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₅ |

| Molecular Weight | 212.20 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 573-11-5 |

Quantitative Solubility Data

Comprehensive experimental data on the solubility of this compound in a wide range of organic solvents is expected to be published in "The Journal of Chemical Thermodynamics" in August 2025.[1] This forthcoming study will provide solubility data in 12 different solvents over a temperature range of 278.15 K to 318.15 K.[1]

Currently, limited quantitative data for the free acid is publicly available. However, the solubility of its heavy lanthanide(III) and yttrium(III) complexes in water at 293 K has been reported to be on the order of 10⁻³ mol dm⁻³.[1]

For illustrative purposes and to provide a framework for the anticipated data, the following table is presented. It will be updated as new data becomes available.

| Solvent | Temperature (K) | Molar Solubility (mol/L) | Mole Fraction (x) |

| Water (as heavy lanthanide/yttrium complexes) | 293 | ~1.0 x 10⁻³ | - |

| Methanol | 278.15 - 318.15 | Data Forthcoming | Data Forthcoming |

| Ethanol | 278.15 - 318.15 | Data Forthcoming | Data Forthcoming |

| Acetone | 278.15 - 318.15 | Data Forthcoming | Data Forthcoming |

| Ethyl Acetate | 278.15 - 318.15 | Data Forthcoming | Data Forthcoming |

| Acetonitrile | 278.15 - 318.15 | Data Forthcoming | Data Forthcoming |

| n-Propanol | 278.15 - 318.15 | Data Forthcoming | Data Forthcoming |

| Isopropanol | 278.15 - 318.15 | Data Forthcoming | Data Forthcoming |

| n-Butanol | 278.15 - 318.15 | Data Forthcoming | Data Forthcoming |

| 1,4-Dioxane | 278.15 - 318.15 | Data Forthcoming | Data Forthcoming |

| N,N-Dimethylformamide (DMF) | 278.15 - 318.15 | Data Forthcoming | Data Forthcoming |

| Dimethyl Sulfoxide (DMSO) | 278.15 - 318.15 | Data Forthcoming | Data Forthcoming |

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for determining the equilibrium solubility of this compound based on the widely used isothermal shake-flask method. This method is considered a reliable approach for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Syringe filters (0.45 µm)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

These standards will be used to generate a calibration curve for quantitative analysis.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Dilute the clear, filtered supernatant with the solvent to a concentration that falls within the range of the previously generated calibration curve.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While comprehensive quantitative data is eagerly awaited, the information and standardized protocol provided in this technical guide offer a solid foundation for scientists and professionals working with this compound. The detailed experimental workflow and the forthcoming comprehensive dataset will undoubtedly facilitate more precise and efficient application of this compound in various scientific disciplines.

References

Unveiling the Enigma of 2,3,4-Trimethoxybenzoic Acid: A Technical Guide to Its Core Profile and Inferred Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trimethoxybenzoic acid (TMBA) is a substituted benzoic acid derivative that has primarily carved its niche in the scientific landscape as a versatile chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. While direct investigations into its specific mechanism of action in biological systems are notably scarce, a comprehensive analysis of its structural analogs and derivatives provides compelling, albeit indirect, insights into its potential pharmacological activities. This technical guide synthesizes the current, limited knowledge on 2,3,4-TMBA, focusing on its established role as a synthetic precursor and exploring potential mechanisms of action as inferred from the biological activities of its closely related compounds. This document aims to serve as a foundational resource, highlighting the existing knowledge gaps and paving the way for future research into the direct biological functions of this intriguing molecule.

Introduction to this compound (TMBA)

This compound is a white to off-white crystalline powder with the chemical formula C₁₀H₁₂O₅. Its structure is characterized by a benzoic acid core with three methoxy (B1213986) groups at the 2, 3, and 4 positions of the benzene (B151609) ring. This substitution pattern influences its physicochemical properties, such as solubility and reactivity, making it a valuable building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₅ |

| Molecular Weight | 212.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 99-102 °C |

| CAS Number | 573-11-5 |

Table 1: Physicochemical Properties of this compound.

Established Role as a Chemical Intermediate

The primary and well-documented application of 2,3,4-TMBA is as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its structural framework is utilized to build compounds targeting a range of conditions, including inflammation and pain.[1]

Synthesis of this compound

Several synthetic routes for 2,3,4-TMBA have been reported, often starting from readily available precursors like pyrogallic acid or 2,3,4-trimethoxybenzaldehyde (B140358).

One common method involves the oxidation of 2,3,4-trimethoxybenzaldehyde.

Caption: General workflow for the synthesis of this compound from 2,3,4-Trimethoxybenzaldehyde.

A detailed experimental protocol for the oxidation of 2,3,4-trimethoxybenzaldehyde to this compound is provided below.

Experimental Protocol: Oxidation of 2,3,4-Trimethoxybenzaldehyde

-

Materials: 2,3,4-trimethoxybenzaldehyde, potassium permanganate (B83412) (KMnO₄), sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), water.

-

Procedure:

-

Dissolve 2,3,4-trimethoxybenzaldehyde in an aqueous solution of NaOH.

-

Slowly add a solution of KMnO₄ to the reaction mixture with stirring, maintaining the temperature between 45-55°C.

-

After the reaction is complete (indicated by the disappearance of the purple permanganate color), filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with HCl to a pH of 1-2, which will precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield the final product.

-

Potential Mechanisms of Action Inferred from Structural Analogs

Direct evidence for the mechanism of action of 2,3,4-TMBA is currently lacking in the scientific literature. However, studies on its structural isomers and derivatives provide valuable insights into potential biological activities.

Anticancer Activity of the Hydroxylated Analog: 2,3,4-Trihydroxybenzoic Acid

The hydroxylated counterpart of TMBA, 2,3,4-trihydroxybenzoic acid (2,3,4-THBA), has demonstrated potential as an anticancer agent.[2] Research has shown that 2,3,4-THBA can inhibit the growth of cancer cells, such as HCT-116 colon cancer cells and MDA-MB-231 breast cancer cells.[3]

The proposed mechanism for this anticancer activity involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, specifically p21 and p27.[3] These proteins play a crucial role in cell cycle regulation, and their induction can lead to cell cycle arrest and inhibition of tumor growth. In silico studies also suggest that 2,3,4-THBA may directly bind to and inhibit various CDKs, including CDK1, CDK2, CDK4, and CDK6.[3]

Caption: Inferred anticancer mechanism of 2,3,4-Trihydroxybenzoic Acid.

Anti-Inflammatory Potential Based on Isomeric Structures

The isomer 2,4,5-trimethoxybenzoic acid has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways such as the NF-κB and JAK-STAT pathways.[4] While this activity has not been demonstrated for 2,3,4-TMBA, the shared trimethoxybenzoic acid scaffold suggests that anti-inflammatory effects could be a potential area for investigation.

Caption: Anti-inflammatory mechanism of the isomer 2,4,5-Trimethoxybenzoic Acid.

Potential as an Efflux Pump Inhibitor

Derivatives of trimethoxybenzoic acid have been investigated for their ability to inhibit bacterial efflux pumps.[5] Efflux pumps are membrane proteins that contribute to antibiotic resistance by actively transporting antimicrobial agents out of the bacterial cell. Inhibition of these pumps can restore the efficacy of existing antibiotics. Structure-activity relationship studies have highlighted the importance of the trimethoxybenzoic acid moiety for this inhibitory activity.[5] This suggests that 2,3,4-TMBA itself could be a scaffold for the development of efflux pump inhibitors.

Quantitative Data on Structural Analogs

While no direct quantitative data on the biological activity of 2,3,4-TMBA is readily available, data from its analogs can provide a preliminary indication of potential efficacy.

| Compound | Cell Line | Activity | IC₅₀ (µM) |

| 2,3,4-Trihydroxybenzoic Acid | HCT-116 | Antiproliferative | ~50-100 |

| 2,3,4-Trihydroxybenzoic Acid | MDA-MB-231 | Antiproliferative | ~25-50 |

Table 2: Inferred Anticancer Activity of a Structural Analog. (Note: IC₅₀ values are estimated from graphical data in the cited literature and should be considered indicative).

Conclusion and Future Directions

This compound remains a molecule of interest primarily due to its utility as a chemical intermediate in the synthesis of pharmacologically active compounds. The lack of direct research into its own biological effects represents a significant knowledge gap. The demonstrated anticancer and anti-inflammatory activities of its close structural analogs strongly suggest that 2,3,4-TMBA may possess its own unique biological profile.

Future research should focus on:

-

In vitro screening: Evaluating the cytotoxic, anti-inflammatory, and antimicrobial activities of 2,3,4-TMBA against a panel of cell lines and microbial strains.

-

Target identification: Employing techniques such as affinity chromatography and proteomics to identify the specific molecular targets of 2,3,4-TMBA.

-

In vivo studies: Assessing the efficacy and safety of 2,3,4-TMBA in animal models of relevant diseases.

A thorough investigation into the biological activities of this compound could unveil a novel therapeutic agent and expand the pharmacological utility of this class of compounds.

References

The Rise of Trimethoxybenzoic Acids: A Technical Guide to Their Discovery and Enduring Legacy in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trimethoxybenzoic acid scaffold, a seemingly simple aromatic carboxylic acid adorned with three methoxy (B1213986) groups, has proven to be a remarkably versatile and enduring core in the landscape of medicinal chemistry. From their initial discovery in the early 20th century to their contemporary application in the synthesis of sophisticated therapeutic agents, these compounds have consistently captured the attention of researchers.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and key applications of trimethoxybenzoic acids and their derivatives. We will delve into their synthesis, quantitative biological activities, and the signaling pathways they modulate, offering a comprehensive resource for professionals in drug discovery and development.

A Historical Perspective: From Natural Products to Synthetic Scaffolds

The story of trimethoxybenzoic acids begins with the exploration of natural products. 2,4,5-Trimethoxybenzoic acid, also known as asaronic acid, was first described in the scientific literature in the early 1900s.[3] Its initial discovery was part of a broader scientific endeavor to characterize and synthesize derivatives of substituted benzoic acids found in various plant species.[3] Similarly, 3,4,5-trimethoxybenzoic acid, a derivative of the naturally abundant gallic acid, has a long history as a key intermediate in organic synthesis.[4] The initial focus was primarily on the chemical characterization and synthesis of these molecules. However, as the field of pharmacology advanced, the therapeutic potential of these scaffolds and their derivatives became increasingly apparent, leading to extensive investigations into their biological activities.

Key Isomers and Their Derivatives in Medicinal Chemistry

The specific positioning of the three methoxy groups on the benzoic acid ring gives rise to several isomers, each with distinct physicochemical properties and, consequently, unique pharmacological profiles. The most extensively studied isomers in medicinal chemistry are 2,4,5-, 3,4,5-, and 2,3,4-trimethoxybenzoic acid.

2,4,5-Trimethoxybenzoic Acid: A Versatile Building Block

2,4,5-Trimethoxybenzoic acid has emerged as a crucial intermediate in the pharmaceutical industry.[5] Its most notable application is in the synthesis of Acotiamide , a gastroprokinetic agent used to treat functional dyspepsia.[5][6] Beyond its role as a synthetic precursor, the 2,4,5-trimethoxybenzoyl moiety is a key component in a variety of bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties.[6]

3,4,5-Trimethoxybenzoic Acid: From Natural Precursor to Diverse Bioactivities

Derived from gallic acid, 3,4,5-trimethoxybenzoic acid is a cornerstone for the synthesis of a wide array of therapeutic agents.[7] Its derivatives have demonstrated a broad spectrum of biological activities, including acetylcholinesterase inhibition, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's.[6] Furthermore, this isomer has been explored for its potential in developing anticancer and antimicrobial agents.[4]

This compound: A Scaffold for Further Exploration

While less extensively studied than its 2,4,5- and 3,4,5- counterparts, this compound is recognized as a valuable building block in the synthesis of novel therapeutic agents. Its unique substitution pattern offers opportunities for targeted modifications to enhance bioavailability and reduce side effects in final drug products, particularly in the areas of inflammation and pain.

Quantitative Biological Activity

The following tables summarize the quantitative data for various biological activities of trimethoxybenzoic acid derivatives, providing a comparative overview of their potency.

| Compound Class | Specific Derivative | Biological Target/Activity | Cell Line/Organism | IC50 / MIC | Reference |

| Anticancer | 2,4,5-Trimethoxychalcone Derivative (AS-DK143-NPs) | Cytotoxicity | HeLa (Cervical Cancer) | 4.17 µM | [6] |

| 2,4,5-Trimethoxychalcone Derivative (AS-DK143-NPs) | Cytotoxicity | AGS (Gastric Cancer) | 9.28 µM | [6] | |

| 3,4,5-Trimethoxylated Chalcone (B49325) (Compound 13) | Antiproliferative | Colorectal & Prostatic Cancer Cells | 2.6–5.1 µM | [8] | |

| 3,4,5-Trimethoxylated Chalcone (Indolyl chalcone 10) | Antiproliferative | Prostatic Cancer Cells | < 50 nM | [8] | |

| Antimicrobial | 3,4,5-Trimethoxybenzoic acid | Antibacterial | S. aureus | 0.97 µg/mL | [2] |

| Amide derivative of 3,4,5-trimethoxybenzoic acid (Compound 7) | Antifungal | C. albicans | 91.3 ± 0.49% inhibition | [4] | |

| Acetylcholinesterase Inhibition | Hydroxyl amide derivative of 3,4,5-trimethoxybenzoic acid (Compound 7) | Acetylcholinesterase (AChE) | - | 93.2 ± 4.47% inhibition | [4][6] |

| Efflux Pump Inhibition | Amide derivative of 3,4,5-trimethoxybenzoic acid (Compound 2, 3, 7) | Efflux Pump Inhibition (CTX MIC reduction) | E. coli SA/2 | 2-fold decrease | [9] |

| Amide derivative of 3,4,5-trimethoxybenzoic acid (Compound 13) | Efflux Pump Inhibition (VAN MIC reduction) | E. faecalis B3/101 | 2-fold decrease | [9] |

Signaling Pathways and Mechanisms of Action

Trimethoxybenzoic acid derivatives exert their biological effects through the modulation of various cellular signaling pathways. A key mechanism of action for the anti-inflammatory effects of 2,4,5-trimethoxybenzoic acid is the inhibition of the NF-κB and JAK-STAT signaling pathways.[2]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. 2,4,5-Trimethoxybenzoic acid has been shown to inhibit this activation.[2]

Caption: Inhibition of the NF-κB signaling pathway by 2,4,5-Trimethoxybenzoic Acid.

Bacterial Efflux Pump Inhibition

A significant challenge in treating bacterial infections is the rise of multidrug resistance, often mediated by efflux pumps that actively expel antibiotics from the bacterial cell. Certain amide derivatives of trimethoxybenzoic acid have been identified as potent efflux pump inhibitors.[6][9] By blocking these pumps, they can restore the efficacy of conventional antibiotics.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scielo.br [scielo.br]

- 5. DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,3,4-Trimethoxybenzoic Acid Derivatives for Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 2,3,4-trimethoxybenzoic acid derivatives as potential therapeutic agents. The trimethoxybenzoic acid scaffold is a key structural motif in a variety of pharmacologically active compounds, and its derivatives have shown promise in anticancer and antimicrobial applications.

Introduction

This compound is a versatile building block in medicinal chemistry. Its derivatives have been explored for a range of biological activities, with a significant focus on the development of novel anticancer and antimicrobial agents. The presence of the trimethoxy substitution pattern on the phenyl ring is crucial for the biological activity of many of these compounds, influencing their binding to molecular targets and their pharmacokinetic properties. This document outlines the synthesis of key intermediates and final compounds, along with protocols for their biological evaluation.

Synthesis of this compound

A common route for the synthesis of this compound starts from pyrogallol (B1678534). The process involves a multi-step synthesis including etherification, bromination, cyanation, and hydrolysis.

A reported synthesis route involves the following key transformations[1]:

-